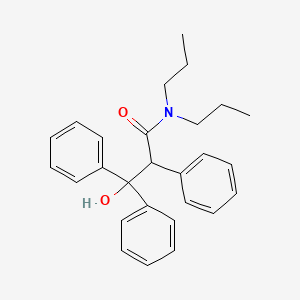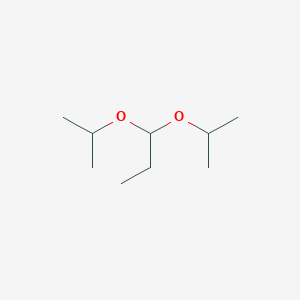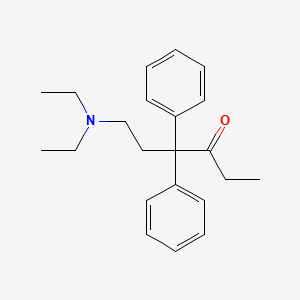![molecular formula C20H17N3 B14003106 4-[(N-anilinoanilino)methyl]benzonitrile CAS No. 32812-41-2](/img/structure/B14003106.png)
4-[(N-anilinoanilino)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(N-anilinoanilino)methyl]benzonitrile is a chemical compound with the molecular formula C20H17N3 It is known for its unique structure, which includes a benzonitrile group attached to a complex anilinoanilino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-anilinoanilino)methyl]benzonitrile typically involves the reaction of benzonitrile with aniline derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between benzonitrile and aniline in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and high efficiency in the production process. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
4-[(N-anilinoanilino)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
科学的研究の応用
4-[(N-anilinoanilino)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(N-anilinoanilino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
Aniline: A basic aromatic amine.
N-phenylbenzamide: A related compound with an amide group.
Uniqueness
4-[(N-anilinoanilino)methyl]benzonitrile is unique due to its complex structure, which combines features of both benzonitrile and aniline derivatives
特性
CAS番号 |
32812-41-2 |
|---|---|
分子式 |
C20H17N3 |
分子量 |
299.4 g/mol |
IUPAC名 |
4-[(N-anilinoanilino)methyl]benzonitrile |
InChI |
InChI=1S/C20H17N3/c21-15-17-11-13-18(14-12-17)16-23(20-9-5-2-6-10-20)22-19-7-3-1-4-8-19/h1-14,22H,16H2 |
InChIキー |
ZTYYHJACKMBDSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN(CC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)




![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)
![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

